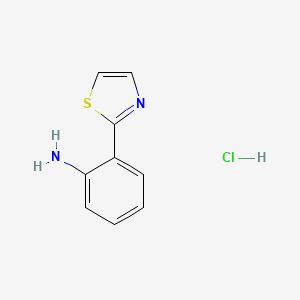

![molecular formula C26H25N3O5S B2382527 N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide CAS No. 866344-86-7](/img/structure/B2382527.png)

N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

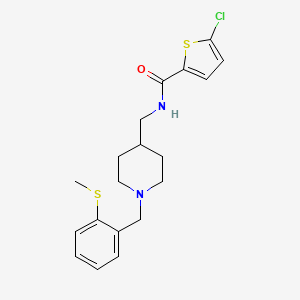

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The presence of oxygen, nitrogen, and sulfur atoms in the molecule could lead to the formation of hydrogen bonds and contribute to its reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the formyl group could undergo reactions such as reduction to form an alcohol, or it could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

This compound is a 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylate, synthesized in one step under mild conditions. The methodology involves reducing the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride . Its structure has been verified using various techniques, including FTIR, 1H and 13C NMR spectroscopy, HRMS, and X-ray crystallography.

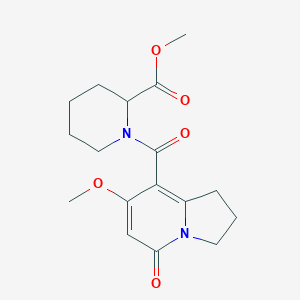

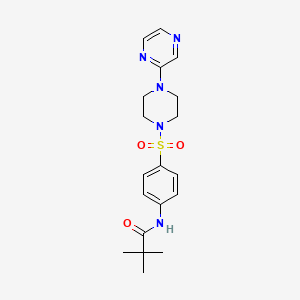

Ligand Design for Transition Metal Catalysis

The ligand properties of this compound could be explored for transition metal-catalyzed reactions. For example, ligands play a crucial role in halogen exchange reactions, which are relevant in synthetic chemistry .

Suzuki–Miyaura Cross-Coupling

Suzuki–Miyaura cross-coupling is widely used for carbon–carbon bond formation. Investigating whether this compound can serve as a boron reagent in Suzuki–Miyaura reactions could be valuable .

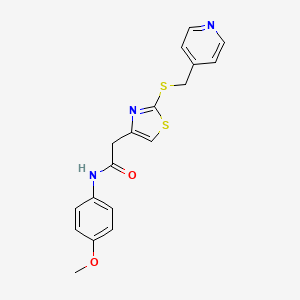

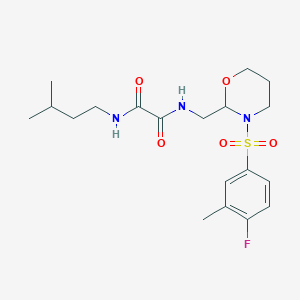

Hydrogenolysis Reactions

The transfer hydrogenolysis of N-benzyl groups is an important transformation. Exploring the reactivity of this compound in transfer hydrogenolysis reactions could provide insights into its potential applications .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S/c1-34-22-10-9-19(17-30)14-20(22)16-29-21-11-13-35-24(21)25(32)28(26(29)33)12-5-8-23(31)27-15-18-6-3-2-4-7-18/h2-4,6-7,9-11,13-14,17H,5,8,12,15-16H2,1H3,(H,27,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCSUHVAHGYFHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4)SC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2382463.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)